molecular formula C10H21NO2 B14725546 Nonyl carbamate CAS No. 6319-49-9

Nonyl carbamate

Cat. No.: B14725546
CAS No.: 6319-49-9
M. Wt: 187.28 g/mol
InChI Key: ITCNMBZZNCMZMS-UHFFFAOYSA-N
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Description

Nonyl carbamate is an organocarbamate derivative characterized by a carbamate group (–O(CO)NH–) attached to a nonyl (C₉H₁₉) alkyl chain. Carbamates are widely recognized for their stability, tunable pharmacokinetics, and diverse biological activities, including acetylcholinesterase (AChE) inhibition, herbicidal action, and use in drug design . The nonyl chain confers enhanced lipophilicity, influencing its solubility, membrane permeability, and environmental persistence .

Properties

CAS No.

6319-49-9

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

nonyl carbamate

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3,(H2,11,12)

InChI Key

ITCNMBZZNCMZMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl carbamate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the continuous synthesis method, which utilizes carbon dioxide and amines. This method is environmentally friendly and efficient, providing high yields of this compound .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Alkyl Chain Length Variations

The biological activity of carbamates is highly sensitive to alkyl chain length. For example:

  • Octyl (C₈) vs. Nonyl (C₉) vs. Decyl (C₁₀) Carbamates: In salicylanilide N-alkylcarbamates, octylcarbamate (6f) exhibited an IC₅₀ of 32.1 µmol/L against AChE, while nonylcarbamate (6g) showed reduced activity (IC₅₀ = 43.9 µmol/L). Activity peaked with decylcarbamate (6h) (IC₅₀ = 21.8 µmol/L), indicating an optimal chain length for enzyme interaction . Longer chains (e.g., decyl) enhance hydrophobic interactions with target proteins, but excessive length (e.g., undecyl) may sterically hinder binding .
Table 1: AChE Inhibition by N-Alkylcarbamates
Compound Alkyl Chain IC₅₀ (µmol/L)
6f Octyl (C₈) 32.1
6g Nonyl (C₉) 43.9
6h Decyl (C₁₀) 21.8

Carbamate vs. Ester Derivatives

Carbamates generally outperform esters in biological stability and target affinity:

  • Indanone-Chalcone Hybrids: Carbamate derivatives (e.g., para-Cl-substituted) showed superior AChE inhibition compared to ester analogues due to stronger hydrogen bonding with residues like Tyr70 and MET801 .
  • Hydrolysis Resistance: Nonyl carbamate’s stability under alkaline conditions surpasses methyl carbamate, which degrades rapidly in basic environments .

Aryl-Substituted Carbamates

  • Phenylcarbamates: Nonyl phenylcarbamate (CAS 33689-71-3) has a fusion enthalpy of 28.07 kJ/mol, reflecting its crystalline stability . In contrast, 3-Tolyl-N-methylcarbamate (CAS 1129-41-5) is a commercial insecticide with higher water solubility due to its methyl and toluyl groups .

Physicochemical and Environmental Properties

Stability and Degradation

  • Hydrolysis: this compound degrades via chemical hydrolysis, with rates influenced by pH and temperature. Alkaline conditions accelerate cleavage of the carbamate bond .
  • Photodegradation : Sunlight exposure promotes decomposition, particularly in aquatic environments .
  • Microbial Metabolism: Soil and aquatic microbes metabolize carbamates into non-toxic amines and alcohols, though the nonyl chain may slow this process .
Table 2: Degradation Pathways of Carbamates
Pathway This compound Methyl Carbamate
Alkaline Hydrolysis Moderate Rapid
Photodegradation High Moderate
Microbial Degradation Slow Fast

Lipophilicity and Solubility

  • The nonyl chain increases logP (octanol-water partition coefficient), enhancing membrane permeability but reducing aqueous solubility. This property makes this compound suitable for lipid-rich environments (e.g., cell membranes) but less ideal for systemic applications .

Toxicological and Environmental Considerations

  • Endocrine Disruption Risk: While nonylphenol (a surfactant) is known for endocrine effects, this compound’s toxicity profile remains understudied. Structural analogues like decylcarbamate show low acute toxicity but require chronic exposure evaluations .

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